molecular formula C14H9ClN4O2 B2364442 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862825-04-5

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2364442
CAS No.: 862825-04-5
M. Wt: 300.7
InChI Key: PWLWXPQEQDLRHT-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a benzamide core substituted with a 4-chloro group and a 1,3,4-oxadiazole ring linked to a pyridine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using appropriate coupling agents.

    Introduction of the benzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the oxadiazole and pyridine rings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RET kinase activity, which is crucial for cell proliferation and survival in certain cancers . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both oxadiazole and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLWXPQEQDLRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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